molecular formula C16H16ClN3O2 B2602571 N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251614-93-3

N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2602571
CAS RN: 1251614-93-3
M. Wt: 317.77
InChI Key: KSPBRDVHWDGGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ is a member of the quinazolinone family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Biocidal Applications and Contact Dermatitis

  • Isothiazolinones, n-methylol-chloroacetamide, and chloroacetamide are noted for their use as biocides in industrial and cosmetic products. These compounds have been associated with allergic contact dermatitis due to their presence in cosmetics, toiletries, and domestic cleaners. Such findings indicate the relevance of studying similar compounds for their biocidal properties and potential dermatological effects (Assier-Bonnet & Revuz, 1999).

Environmental and Occupational Health Studies

  • Research on polybrominated diphenyl ethers (PBDEs), which are used as flame retardants, and their presence in blood samples from Swedish workers highlights the importance of studying chemical compounds for their environmental and occupational health impacts. Such studies are crucial for understanding the bioavailability and health effects of various chemicals, including compounds with structures similar to N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide (Sjödin et al., 1999).

Drug Metabolism and Pharmacokinetics

  • Studies on the metabolism and pharmacokinetics of pharmaceutical compounds, such as almorexant, a dual orexin receptor antagonist, provide insights into the disposition, metabolism, and elimination pathways of drugs. These studies are essential for developing and understanding the pharmacological profiles of new chemical entities, including this compound, and their potential therapeutic applications (Dingemanse et al., 2013).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPBRDVHWDGGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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